Ethyl 2,4-dioxopentanoate

Overview

Description

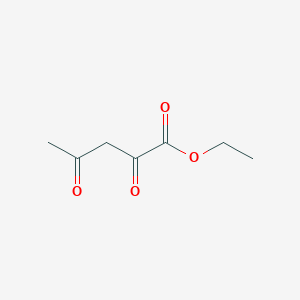

Ethyl 2,4-dioxopentanoate (CAS 615-79-2), also known as ethyl acetoacetate oxalate or ethyl 2,4-dioxovalerate, is a β,δ-diketo ester with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . It is a versatile synthon in organic chemistry, widely used in:

- Heterocyclic synthesis: Formation of pyrazoles, pyridines, and pyrimidines via condensations with aminoazoles or hydrazines .

- Organocatalytic reactions: Gram-scale [3+2]-cycloadditions with azides to yield pharmaceutically active triazoles .

- Coordination chemistry: Precursor for metal complexes (e.g., rhodium) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxovalerate can be synthesized through the reaction of diethyl oxalate with acetone in the presence of sodium methoxide as a catalyst. The reaction is typically carried out at a temperature of 40-45°C, followed by the addition of concentrated sulfuric acid to adjust the pH to 3.5. The product is then extracted using benzene and purified by distillation .

Industrial Production Methods: Industrial production of ethyl 2,4-dioxovalerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dioxopentanoate serves as a valuable intermediate in the synthesis of various organic compounds, including:

- Heterocycles : Utilized in the production of pyrazole derivatives and other heterocyclic compounds.

- Pharmaceuticals : Acts as a precursor for bioactive molecules with potential therapeutic applications.

The compound exhibits notable biological activities:

- Antifungal Properties : Research indicates potential for developing antifungal agents.

- Anticancer Research : Studies have demonstrated its effectiveness in inhibiting cancer cell growth.

Anticancer Research

A study evaluated the effects of this compound derivatives on A549 lung cancer cells. The results indicated that these compounds could significantly arrest cell cycle progression at the G2/M phase, suggesting their potential as anticancer therapeutics .

Insecticidal Activity

At a concentration of 1000 μg/mL, this compound was shown to induce aggregation behavior in Formosan subterranean termites (Coptotermes formosanus), indicating its potential application in pest control strategies .

Feasible Synthetic Routes

The compound can react with hydrazine hydrate to yield various pyrazole derivatives. Additionally, it can undergo UV-induced cycloaddition reactions that lead to structurally interesting products confirmed by spectroscopic methods .

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxovalerate involves its interaction with various molecular targets. In antifungal applications, it inhibits the growth of fungal cells by interfering with their metabolic pathways. The compound can form reactive intermediates that disrupt essential cellular processes, leading to cell death .

Comparison with Similar Compounds

Physical Properties :

Below is a systematic comparison of ethyl 2,4-dioxopentanoate with structurally related diketo esters and mono-ketone derivatives:

Table 1: Structural and Physical Properties

(i) Trifluoromethyl Derivatives

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0) exhibits enhanced reactivity due to the electron-withdrawing trifluoromethyl group. This compound selectively undergoes cyclization with aminoazoles to form fluorinated heterocycles, which are valuable in drug discovery . In contrast, the non-fluorinated parent compound forms non-fluorinated pyran carboxylates under similar conditions .

(ii) Aromatic Derivatives

Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4) leverages its phenyl group to stabilize enolate intermediates, enabling regioselective condensations. For example, it reacts with propane-1,2-diamine to yield substituted pyrimidines with aromatic π-stacking capabilities .

(iii) Mono-Ketone Esters

Mono-ketone esters like ethyl 2-oxovalerate (CAS 50461-74-0) lack the dual reactivity of diketo esters, limiting their utility in multi-component reactions. This compound’s δ-keto group enables sequential nucleophilic attacks, as demonstrated in its reaction with hydroxylamine to form oxime intermediates .

Biological Activity

Ethyl 2,4-dioxopentanoate (CAS No. 615-79-2), also known as Ethyl 2,4-dioxovalerate, is a compound with significant potential in various biological applications, primarily due to its role as an intermediate in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound has the molecular formula and a molecular weight of 158.15 g/mol. It is characterized by its dicarbonyl structure, which allows it to participate in various chemical reactions. The compound is soluble in alcohol and ether but insoluble in water .

Synthesis Routes

The synthesis of this compound often involves condensation reactions such as the Claisen condensation. It can react with hydrazine to yield bioactive derivatives like 3-methylpyrazole-5-carbohydrazide, which has shown potential anticancer properties .

Target Interactions

This compound primarily functions through chemical reactions that lead to the formation of new compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry.

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Yields alcohols or other reduced forms.

- Substitution : Participates in nucleophilic substitution reactions to form various derivatives.

These reactions are influenced by environmental factors such as temperature and pH, which can affect the compound's reactivity and the nature of the products formed .

Antifungal Properties

Research indicates that this compound and its derivatives exhibit antifungal activity. For instance, compounds derived from this dioxopentanoate have been explored for their potential use in developing antifungal agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example:

- Pyrazole Derivatives : Compounds such as pyrazole-5-carboxamide derivatives have demonstrated activity against various cancer cell lines .

- Mechanism of Action : These derivatives may induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .

Case Studies

- Anticancer Research : A study involving the treatment of A549 lung cancer cells with pyrazole derivatives showed a significant increase in cells arrested at the G2/M phase of the cell cycle, indicating potential for further development as anticancer therapeutics .

- Insecticidal Activity : At a concentration of 1000 μg/mL, this compound triggered aggregation behavior in Formosan subterranean termites (Coptotermes formosanus), suggesting potential applications in pest control.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl Acetoacetate | β-keto ester | Antimicrobial properties |

| Methyl Acetopyruvate | α-keto acid | Anticancer activity |

| Ethyl Pyruvate | α-keto acid | Anti-inflammatory properties |

| This compound | Dicarbonyl compound | Antifungal and anticancer activities |

This compound stands out due to its unique reactivity profile and potential applications in both antifungal research and anticancer drug development .

Q & A

Q. Basic: What are the standard synthetic protocols for Ethyl 2,4-dioxopentanoate?

Answer:

this compound is synthesized via condensation reactions involving diketones and ethyl esters. For example, in antimalarial drug development, it reacts with pyrazole derivatives under reflux conditions in acetic acid, yielding pyrrolopyridine carboxylates . A typical procedure involves:

- Dissolving 0.98 mmol of 2-tert-butyl-5-methyl-pyrazol-3-amine in acetic acid.

- Adding 1.00 mmol of this compound and refluxing for 4–6 hours.

- Purifying via recrystallization (81% yield) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 81% | |

| Reaction Time | 4–6 hours |

Q. Basic: How is this compound characterized spectroscopically?

Answer:

Characterization relies on 1H NMR and LC-MS :

- 1H NMR (DMSO-d6): Peaks at δ 7.40 (s, 1H), 4.41 (q, J = 7.1 Hz), and 1.74 (s, 9H) confirm structural integrity .

- LC-MS : A molecular ion peak at m/z 276.2 [M+H]+ validates purity .

Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference, and calibrate instruments with internal standards.

Q. Basic: What are the critical physical properties of this compound?

Answer:

Key properties from the CRC Handbook of Chemistry and Physics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.152 g/mol | |

| Density | 1.125 g/cm³ | |

| Solubility | Soluble in ethanol, ether | |

| Note: Discrepancies exist in stability data (e.g., "unstab liq" vs. "liq" in CRC entries), requiring empirical validation . |

Q. Advanced: How can reaction conditions be optimized for higher yields in heterocyclic synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Test acid catalysts (e.g., H₂SO₄ vs. acetic acid) to enhance reaction rates.

- Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks .

- Molar Ratios : A 1:1.02 molar ratio of amine to this compound minimizes side products .

Case Study: Increasing acetic acid volume by 20% improved pyrrolopyridine yield from 75% to 81% .

Q. Advanced: How to resolve contradictions in reported stability data for this compound?

Answer:

Conflicting stability data (e.g., "liq" vs. "unstab liq" ) require:

Reproducibility Tests : Store samples under varying conditions (ambient, N₂ atmosphere, 4°C).

Analytical Monitoring : Track degradation via TLC or HPLC over 7–14 days.

Literature Cross-Validation : Compare with synthesis protocols (e.g., refrigeration in ).

Q. Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:

For antimalarial activity:

- In Vitro Assays : Test against Plasmodium falciparum cultures (IC₅₀ values).

- Resistance Profiling : Use ABCI3 transporter-deficient strains to identify target specificity .

- Metabolic Stability : Evaluate hepatic microsomal degradation via LC-MS .

Q. Advanced: How to design multi-component reactions (MCRs) using this compound?

Answer:

this compound participates in MCRs for pyrrolone derivatives:

- Template : Combine aldehydes (e.g., cyclohexanecarboxaldehyde), amines, and this compound in acetic acid .

- Workflow :

Q. Advanced: What analytical methods validate purity in industrial-grade vs. research-grade samples?

Answer:

- HPLC-PDA : Detect impurities at 254 nm; research-grade requires >98% purity (retention time ~8.2 min) .

- Elemental Analysis : Match calculated vs. observed C/H/O ratios (e.g., C: 53.16%, H: 6.37%) .

- Karl Fischer Titration : Limit water content to <0.5% for stability .

Q. Advanced: How to address solubility challenges in kinetic studies of this compound?

Answer:

- Co-Solvent Systems : Use ethanol-water mixtures (70:30 v/v) to enhance solubility .

- Surfactant Addition : Triton X-100 (0.1% w/v) improves dispersion in aqueous media.

- Temperature Modulation : Conduct reactions at 40°C to prevent precipitation .

Q. Advanced: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during reflux to avoid vapor inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Properties

IUPAC Name |

ethyl 2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVQWIASIXXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210476 | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-79-2 | |

| Record name | Pentanoic acid, 2,4-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3AYJ4ZA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.